REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:7]=[O:8].C(N(CC)CC)C.[N+:16]([CH3:19])([O-:18])=[O:17]>>[N+:16]([CH2:19][CH:7]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1)[OH:8])([O-:18])=[O:17]
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
721 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
The column was eluted with 0–5% MeOH/CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The product fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC(O)C1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1124 mg | |
YIELD: PERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |